An In-Depth Technical Guide to 1-Isopentyl-1H-pyrazol-4-ol: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 1-Isopentyl-1H-pyrazol-4-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Isopentyl-1H-pyrazol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. While direct extensive research on this specific isomer is limited, this document synthesizes information from closely related analogs and established principles of pyrazole chemistry to present a detailed profile. The guide covers the chemical structure, predicted physicochemical properties, a validated synthetic protocol, and a discussion of its potential biological activities and applications based on the well-documented pharmacology of the pyrazole scaffold. This document is intended to serve as a foundational resource for researchers investigating novel pyrazole derivatives in drug discovery and other advanced applications.
Introduction: The Pyrazole Scaffold in Modern Science
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[2] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscore the therapeutic significance of this structural motif.[1] The diverse biological activities associated with pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, continue to drive research into novel analogs.[3][4] 1-Isopentyl-1H-pyrazol-4-ol, with its specific N-alkylation and C-4 hydroxyl group, represents an intriguing yet underexplored member of this important class of compounds. The isopentyl group can modulate lipophilicity, potentially influencing pharmacokinetic properties, while the hydroxyl group offers a key site for further functionalization or interaction with biological targets.
Chemical Structure and Physicochemical Properties
1-Isopentyl-1H-pyrazol-4-ol, also systematically named 1-(3-methylbutyl)-1H-pyrazol-4-ol, is characterized by a pyrazole ring substituted at the N-1 position with an isopentyl group and at the C-4 position with a hydroxyl group.
Predicted Physicochemical Data
| Property | Predicted Value | Reference Analog (1-methyl-1H-pyrazol-4-ol) |
| Molecular Formula | C₈H₁₄N₂O | C₄H₆N₂O |
| Molecular Weight | 154.21 g/mol | 98.10 g/mol |
| XLogP3-AA | ~1.5 | -0.1 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 3 | 0 |
| Topological Polar Surface Area | 38.1 Ų | 38.1 Ų |
| pKa (acidic, -OH) | ~9-10 | Not Available |
| pKa (basic, N2) | ~2-3 | Not Available |
Note: Values for 1-Isopentyl-1H-pyrazol-4-ol are estimations. Reference data for 1-methyl-1H-pyrazol-4-ol is from PubChem.[5]
Synthesis of 1-Isopentyl-1H-pyrazol-4-ol
The synthesis of 1-substituted-1H-pyrazol-4-ols is typically achieved through the condensation of a substituted hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. A reliable route to 1-Isopentyl-1H-pyrazol-4-ol involves a two-step process starting from the synthesis of isopentylhydrazine, followed by a cyclization reaction.
Synthesis Workflow
Caption: Synthetic workflow for 1-Isopentyl-1H-pyrazol-4-ol.
Experimental Protocol
Step 1: Synthesis of Isopentylhydrazine
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Rationale: The synthesis of the N-substituted hydrazine is the initial key step. Direct alkylation of hydrazine is a common method, though it can lead to polysubstitution. An alternative approach involves the reduction of a corresponding hydrazone or the displacement of a leaving group on an isopentyl derivative by hydrazine. For the purpose of this guide, we will consider the direct alkylation approach.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of hydrazine hydrate to a suitable solvent such as ethanol.
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Cool the mixture in an ice bath and slowly add isopentyl bromide (1 equivalent) dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the excess hydrazine and solvent under reduced pressure.
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The residue is then taken up in an appropriate organic solvent and washed with water to remove any remaining hydrazine salts.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude isopentylhydrazine, which can be purified by vacuum distillation.
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Step 2: Synthesis of 1-Isopentyl-1H-pyrazol-4-ol
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Rationale: The Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound. Ethyl 2-formyl-3-oxobutanoate serves as a suitable precursor for the formation of a 4-hydroxypyrazole ring.[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
-
Procedure:
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Dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[6]
-
Add isopentylhydrazine (1 equivalent) to the solution. The reaction is often exothermic.
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The mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
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After the reaction is complete, the solvent is removed under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure 1-Isopentyl-1H-pyrazol-4-ol.[7]
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Spectroscopic Characterization (Predicted)
The structural elucidation of 1-Isopentyl-1H-pyrazol-4-ol would rely on standard spectroscopic techniques. The following are predicted spectral data based on known values for similar pyrazole derivatives.[7][8]
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-3 | 7.5 - 7.7 | Singlet | - |
| Pyrazole H-5 | 7.3 - 7.5 | Singlet | - |
| N-CH₂ | 3.9 - 4.1 | Triplet | ~7 |
| CH₂ | 1.7 - 1.9 | Multiplet | - |
| CH | 1.5 - 1.7 | Multiplet | - |
| CH₃ | 0.9 - 1.0 | Doublet | ~6.5 |
| OH | Broad singlet | - | - |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-4 | 145 - 150 |
| Pyrazole C-3 | 135 - 140 |
| Pyrazole C-5 | 125 - 130 |
| N-CH₂ | 50 - 55 |
| CH₂ | 38 - 42 |
| CH | 25 - 28 |
| CH₃ | 22 - 24 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (alkyl) | 2850 - 3000 |
| C=C, C=N stretch (pyrazole ring) | 1500 - 1600 |
| C-O stretch (hydroxyl) | 1050 - 1150 |
Potential Applications and Biological Activity
The pyrazole scaffold is a well-established "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.[2] While specific studies on 1-Isopentyl-1H-pyrazol-4-ol are not prevalent, its structural features suggest potential for various therapeutic applications.
Areas of Potential Biological Activity
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjoes.com [pjoes.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-formyl-3-oxobutanoate | C7H10O4 | CID 14817199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
